Cas no 103447-28-5 (4-Fluorobicyclo4.2.0octa-1,3,5-triene-7-carbonitrile)

4-Fluorobicyclo4.2.0octa-1,3,5-triene-7-carbonitrile 化学的及び物理的性質
名前と識別子
-
- Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile,4-fluoro-
- Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 4-fluoro- (9CI)
- 103447-28-5
- CS-0106603
- 4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile
- EN300-187820
- AKOS026742307
- AT28472
- Z1216846090
- SCHEMBL7540183
- 4-fluorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile
- 4-Fluorobicyclo4.2.0octa-1,3,5-triene-7-carbonitrile
-
- インチ: InChI=1S/C9H6FN/c10-8-2-1-6-3-7(5-11)9(6)4-8/h1-2,4,7H,3H2
- InChIKey: VNNGYSSYVOTZGA-UHFFFAOYSA-N
- SMILES: N#CC1CC2=CC=C(C=C12)F
計算された属性
- 精确分子量: 147.04848
- 同位素质量: 147.048427358g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 0
- 複雑さ: 205
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 23.8Ų
- XLogP3: 1
じっけんとくせい
- PSA: 23.79
4-Fluorobicyclo4.2.0octa-1,3,5-triene-7-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-187820-0.1g |
4-fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile |
103447-28-5 | 95% | 0.1g |
$407.0 | 2023-09-18 | |
Enamine | EN300-187820-2.5g |
4-fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile |
103447-28-5 | 95% | 2.5g |
$2295.0 | 2023-09-18 | |
Enamine | EN300-187820-10.0g |
4-fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile |
103447-28-5 | 95% | 10g |
$5037.0 | 2023-05-20 | |
Enamine | EN300-187820-0.25g |
4-fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile |
103447-28-5 | 95% | 0.25g |
$579.0 | 2023-09-18 | |
TRC | B437308-5mg |
4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile |
103447-28-5 | 5mg |
$ 70.00 | 2022-06-07 | ||
Enamine | EN300-187820-1g |
4-fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile |
103447-28-5 | 95% | 1g |
$1172.0 | 2023-09-18 | |
1PlusChem | 1P009LNP-5g |
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 4-fluoro- (9CI) |
103447-28-5 | 95% | 5g |
$4260.00 | 2023-12-26 | |
A2B Chem LLC | AE47173-100mg |
4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile |
103447-28-5 | 95% | 100mg |
$464.00 | 2024-04-20 | |
Aaron | AR009LW1-50mg |
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 4-fluoro- (9CI) |
103447-28-5 | 95% | 50mg |
$401.00 | 2025-01-23 | |
Aaron | AR009LW1-2.5g |
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 4-fluoro- (9CI) |
103447-28-5 | 95% | 2.5g |
$3181.00 | 2023-12-16 |
4-Fluorobicyclo4.2.0octa-1,3,5-triene-7-carbonitrile 関連文献
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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6. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
4-Fluorobicyclo4.2.0octa-1,3,5-triene-7-carbonitrileに関する追加情報
4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile (CAS No. 103447-28-5): An Overview
4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile (CAS No. 103447-28-5) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its distinctive structural features and potential applications. This compound belongs to the class of bicyclic compounds and is characterized by its fluorinated and nitrile functionalities, which contribute to its chemical reactivity and biological activity.
The fluorine atom in 4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile plays a crucial role in modulating the compound's properties. Fluorine is known for its high electronegativity and small atomic radius, which can significantly influence the electronic structure and conformational flexibility of the molecule. These properties make 4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile an attractive candidate for various chemical reactions and biological studies.
The nitrile group in 4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile is another key functional group that contributes to its reactivity and utility. Nitriles are known for their ability to undergo a variety of transformations, including hydrolysis to carboxylic acids, reduction to amines, and nucleophilic addition reactions. These transformations can be leveraged to synthesize a wide range of derivatives with diverse applications in pharmaceuticals, agrochemicals, and materials science.
Recent research has highlighted the potential of 4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile in the development of novel therapeutic agents. For instance, studies have shown that compounds with similar bicyclic frameworks exhibit potent biological activities against various targets, including enzymes, receptors, and ion channels. The unique combination of the fluorine atom and the nitrile group in 4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile may enhance its binding affinity and selectivity towards these targets.
In the context of drug discovery, 4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile has been explored as a lead compound for the development of drugs targeting neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier and its low toxicity profile make it a promising candidate for further optimization.
Beyond medicinal chemistry, 4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile has also found applications in materials science. Its rigid bicyclic structure and functional groups can be utilized to design polymers with enhanced mechanical properties and thermal stability. Additionally, the compound's optical properties have been investigated for potential use in organic electronics and photovoltaic devices.
The synthesis of 4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile typically involves multi-step procedures that require careful control of reaction conditions to achieve high yields and purity levels. Recent advancements in synthetic methods have led to more efficient routes for producing this compound on both laboratory and industrial scales.
In conclusion, 4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile (CAS No. 103447-28-5) is a multifaceted compound with significant potential in various scientific disciplines. Its unique structural features and functional groups make it an attractive target for further research and development in areas such as drug discovery, materials science, and organic synthesis.
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